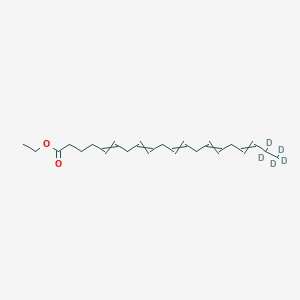
Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate is a deuterated derivative of eicosapentaenoic acid ethyl ester This compound is characterized by the substitution of hydrogen atoms with deuterium at specific positions, which enhances its stability and allows for detailed studies in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate typically involves the deuteration of eicosapentaenoic acid (EPA) ethyl ester. The process begins with the selective hydrogenation of EPA to introduce deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions of temperature and pressure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is critical, and it is often purified using techniques such as distillation and chromatography to remove any impurities.
化学反应分析
Types of Reactions: Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it back to its non-deuterated form or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield deuterated alcohols or acids, while reduction may produce deuterated alkanes or alkenes.
科学研究应用
Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate has numerous applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying metabolic pathways.
Biology: Helps in understanding the role of fatty acids in cellular processes and membrane dynamics.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and metabolic disorders.
Industry: Utilized in the development of deuterated drugs and as a standard in mass spectrometry.
作用机制
The mechanism by which Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate exerts its effects involves its incorporation into biological membranes and metabolic pathways. The deuterium atoms provide stability and resistance to metabolic degradation, allowing for prolonged activity. It targets pathways involved in inflammation and lipid metabolism, modulating the production of eicosanoids and other signaling molecules.
相似化合物的比较
Eicosapentaenoic acid ethyl ester: The non-deuterated form, widely studied for its health benefits.
Docosahexaenoic acid ethyl ester: Another omega-3 fatty acid with similar applications but different structural properties.
Arachidonic acid ethyl ester: An omega-6 fatty acid with distinct biological roles.
Uniqueness: Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate is unique due to its deuterium content, which provides enhanced stability and allows for detailed mechanistic studies. Its resistance to metabolic breakdown makes it a valuable tool in research and potential therapeutic applications.
属性
IUPAC Name |
ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQPWTVBQMWLSZ-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-(5-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B10854007.png)
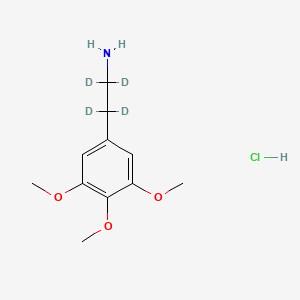
![1-[3-[4-[3-[Bis(2-hydroxydodecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B10854027.png)

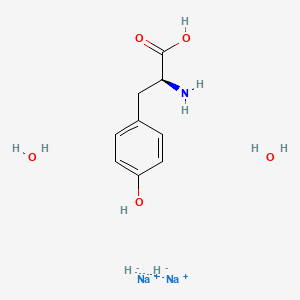
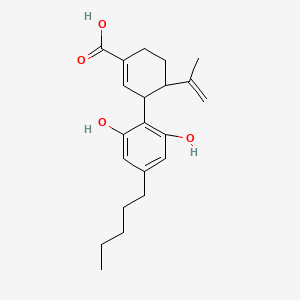
![Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2](/img/structure/B10854048.png)

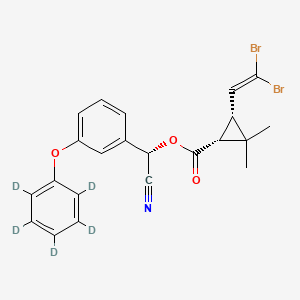
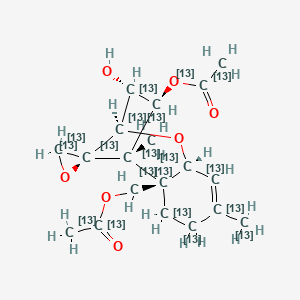
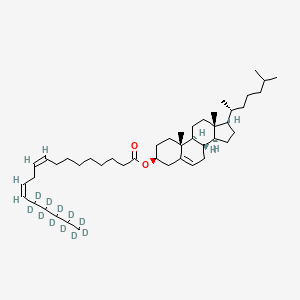
![2-[[1-[(E)-2-phenylethenyl]-4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol](/img/structure/B10854083.png)
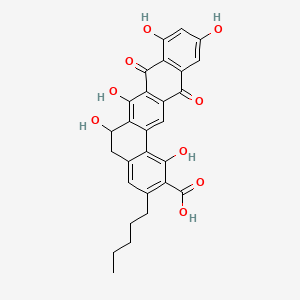
![1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B10854098.png)
